

historical development of vinylidene chloride synthesis

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An In-depth Technical Guide on the Historical Development of **Vinylidene Chloride** Synthesis

Introduction

Vinylidene chloride (VDC), or 1,1-dichloroethylene, is a crucial organochloride monomer primarily used in the production of poly**vinylidene chloride** (PVDC).[1] The commercial success of PVDC, famously known as Saran, is due to its excellent barrier properties against oxygen and moisture, making it ideal for food packaging and other specialized applications.[1][2] The first commercialization of VDC copolymers by The Dow Chemical Company in 1939 marked a significant milestone, built upon the development of viable synthesis routes for the monomer.[1][2]

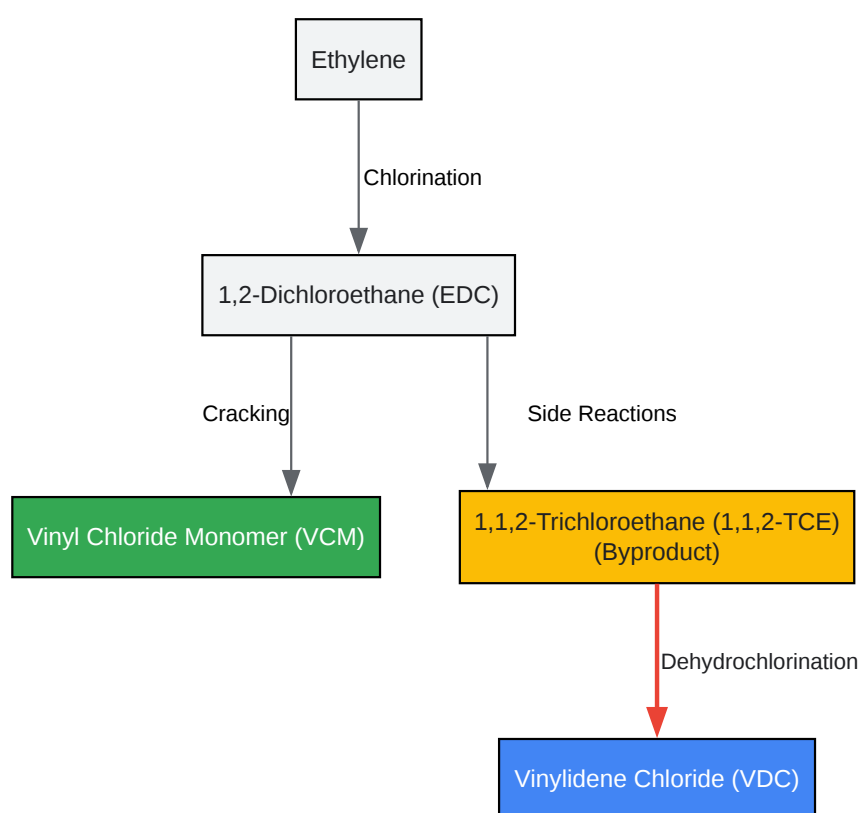
This technical guide provides a comprehensive overview of the historical development of **vinylidene chloride** synthesis, detailing the evolution from early concepts to the predominant industrial processes. It covers key chemical pathways, experimental methodologies, and process optimizations, offering valuable insights for researchers and chemical industry professionals.

The Dominant Industrial Pathway: Dehydrochlorination of 1,1,2-Trichloroethane

The most historically significant and commercially enduring method for producing **vinylidene chloride** is the dehydrochlorination of 1,1,2-trichloroethane (1,1,2-TCE).[3][4] This process

became the industrial standard due to its efficiency and economic advantages, as 1,1,2-TCE is readily available as a byproduct from the production of vinyl chloride monomer (VCM), another major industrial chemical.[5][6][7]

The overall pathway begins with the chlorination of ethylene to produce 1,2-dichloroethane (EDC), the primary precursor for VCM. The manufacturing process for VCM generates 1,1,2-TCE as a significant byproduct, which can then be utilized as a direct feedstock for VDC synthesis.[5][6]



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Precursor pathway for industrial VDC synthesis.

The core of the process involves treating 1,1,2-TCE with an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or lime (calcium hydroxide), to eliminate a molecule of hydrogen chloride.[1][7][8]

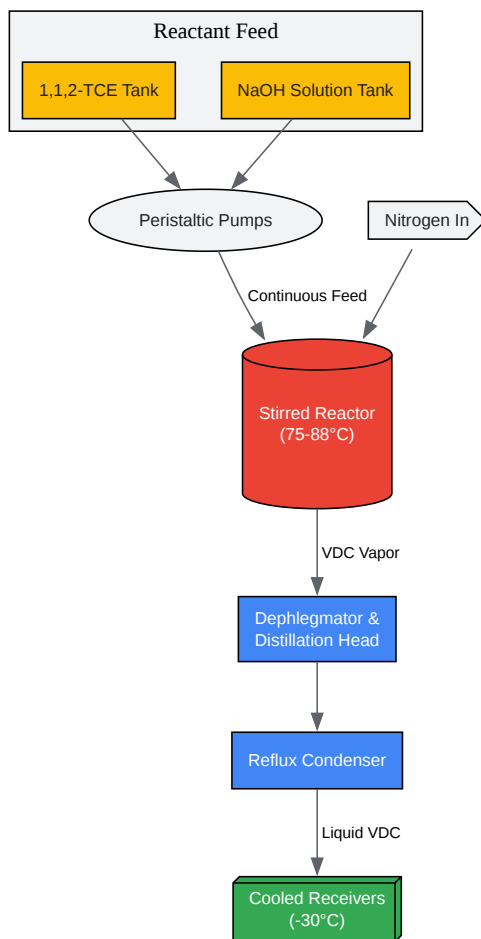
Primary Reaction: $\text{CH}_2\text{Cl}-\text{CHCl}_2 + \text{NaOH} \rightarrow \text{CH}_2=\text{CCl}_2 + \text{NaCl} + \text{H}_2\text{O}$ ^[9]

Side reactions can also occur, leading to the formation of byproducts such as cis- and trans-1,2-dichloroethylene.^[5]

Experimental Protocol for Alkaline Dehydrochlorination

Detailed studies have optimized the dehydrochlorination of 1,1,2-TCE. The following protocol is based on established laboratory and industrial practices.^[5]^[10]

1. Apparatus: The reaction is typically carried out in a heated glass or stainless steel reactor equipped with a mechanical stirrer (propeller or helical agitator), a reflux condenser, a dephlegmator, a distillation head, and separate inlets for reactants.^[5] Product collection is achieved using receivers cooled to low temperatures (e.g., -30°C) to condense the volatile VDC.^[5] An inert gas, such as nitrogen, is often used to purge the system and carry the product vapor from the reactor.^[5]



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Experimental workflow for VDC synthesis.

2. Materials:

- 1,1,2-Trichloroethane: Technical grade, often a distillate from the waste "heavy fraction" of a vinyl chloride plant.[5][10]
- Sodium Hydroxide: Aqueous solution, typically 10-20 wt%.[5]
- Inhibitor: A polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), is added to the collection vessel to stabilize the VDC monomer.[5][8]

3. Procedure:

- The reactor is initially filled with a dilute brine solution and purged with nitrogen.[5]
- The reactor is heated to the target temperature, typically between 75°C and 88°C.[5]
- Aqueous sodium hydroxide solution and 1,1,2-TCE are continuously fed into the reactor using pumps while maintaining vigorous stirring to create an emulsion.[5]
- The molar ratio of NaOH to 1,1,2-TCE is maintained slightly in excess, generally between 1.12:1 and 1.22:1, to ensure complete conversion and high yield.[5]
- The VDC formed, along with byproducts and unreacted 1,1,2-TCE, is distilled from the reaction mixture in the nitrogen stream.[5]
- The vapor passes through the dephlegmator and condenser, and the liquid distillate is collected in the cooled receivers containing the inhibitor.[5]

Process Data and Optimization

The yield and purity of **vinylidene chloride** are highly dependent on reaction conditions. Quantitative studies have established optimal parameters for the process.

The concentration of the sodium hydroxide solution significantly impacts the reaction yield. Lower concentrations tend to favor higher yields of VDC, as higher concentrations can promote secondary reactions.[5]

NaOH Concentration (wt%)	VDC Yield (mol %)
10%	96.0% [5]
20%	91.7% [5]
30%	89.2% [5]

Table 1: Effect of NaOH Concentration on VDC Yield.

Under optimized conditions, a very high conversion of 1,1,2-TCE and high selectivity for VDC can be achieved. The final product after purification is typically of high purity.

Component	Composition (wt %)
Vinylidene Chloride (VDC)	98.26% [10]
trans-1,2-Dichloroethylene	0.39% [10]
cis-1,2-Dichloroethylene	0.36% [10]
Perchloroethylene (PERC)	0.26% [10]
1,1,2-Trichloroethylene (TRI)	0.17% [10]
Unreacted 1,1,2-TCE	0.18% [10]
Other Impurities	<0.5% [10]

Table 2: Typical Product Composition from Optimized Dehydrochlorination.

Alternative and Historical Synthesis Routes

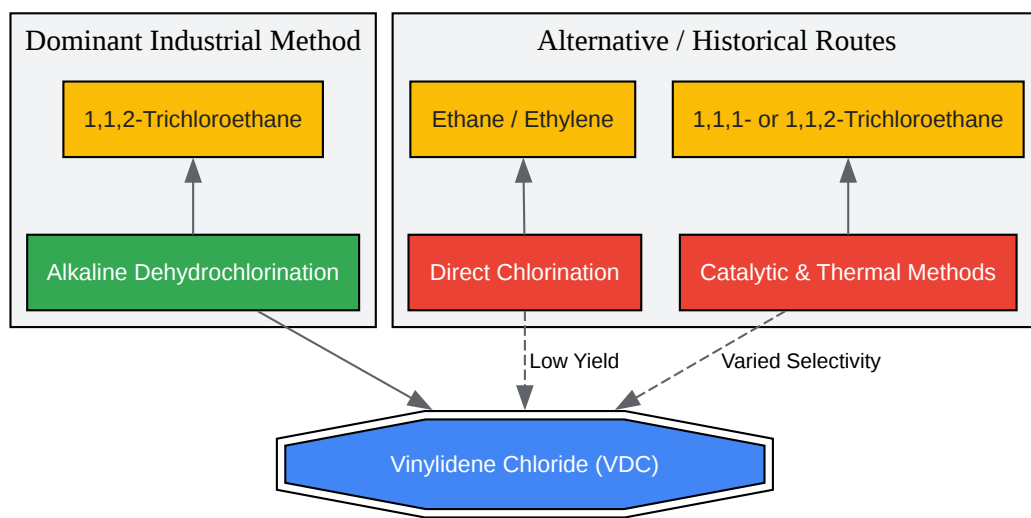
While alkaline dehydrochlorination remains the dominant method, other routes have been explored throughout history.

1. Direct Chlorination of C2 Hydrocarbons: In the mid-20th century, methods for the direct, high-temperature chlorination of ethane were patented.[\[4\]](#) A process described in a 1953 patent involved reacting ethane with chlorine at 500-550°C to produce a mixture of **vinylidene chloride** and vinyl chloride.[\[4\]](#) However, such thermal chlorination methods were difficult to control, often resulting in a wide array of chlorinated byproducts and commercially unfeasible yields of VDC.[\[4\]](#)

2. Thermal and Catalytic Methods:

- Thermal Decomposition: VDC can be produced by the thermal decomposition of 1,1,1-trichloroethane.[\[3\]](#)[\[11\]](#)
- Catalytic Dehydrochlorination: Gas-phase catalytic dehydrochlorination of 1,1,2-TCE has been investigated but often suffers from low selectivity.[\[10\]](#) More promising results have been reported for liquid-phase processes using phase-transfer catalysts. For instance, the use of triethylbenzylammonium alkoxides as catalysts was shown to produce VDC in nearly quantitative yields under laboratory conditions.[\[12\]](#) Catalytic processes are attractive

because they can produce hydrogen chloride as a byproduct, which is more valuable than the salt produced in alkaline processes, but these methods have not achieved widespread commercial adoption due to lower yields in practice.[2]



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Comparison of VDC synthesis methodologies.

Conclusion

The synthesis of **vinylidene chloride** has a rich history dominated by a single, highly effective industrial process: the alkaline dehydrochlorination of 1,1,2-trichloroethane. This method's longevity is a testament to its efficiency, high yields, and clever utilization of a waste byproduct from another large-scale chemical process. While alternative routes involving direct chlorination and various catalytic systems have been extensively researched, they have yet to displace the established pathway on a commercial scale. Future developments may focus on green chemistry principles, potentially reviving interest in catalytic methods that offer more valuable byproducts and milder reaction conditions.

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